4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
CAS No.: 75159-20-5
Cat. No.: VC18431309
Molecular Formula: C12H18Cl2N4O2
Molecular Weight: 321.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75159-20-5 |
|---|---|
| Molecular Formula | C12H18Cl2N4O2 |
| Molecular Weight | 321.20 g/mol |
| IUPAC Name | 3-[[(2-hydroxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C12H16N4O2.2ClH/c17-6-5-13-7-14-8-16-9-15-11-4-2-1-3-10(11)12(16)18;;/h1-4,9,13-14,17H,5-8H2;2*1H |
| Standard InChI Key | JTPNPGHNNCLOAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNCCO.Cl.Cl |
Introduction
The compound 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex chemical belonging to the quinazolinone class, which is known for its diverse pharmacological activities . Quinazolinones are fused nitrogen heterocyclic compounds that have been extensively studied for their biological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .
Biological Activities of Quinazolinone Derivatives
Quinazolinone derivatives have been explored for various biological activities:
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Antibacterial Activity: Quinazolinones have shown promising antibacterial effects, with some derivatives being more effective against gram-positive bacteria .
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Anticancer Activity: Many quinazoline derivatives exhibit anticancer properties by inhibiting enzymes like dihydrofolate reductase (DHFR) and tyrosine kinase receptors .
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Antioxidant Activity: Some quinazolinone derivatives have demonstrated antioxidant properties, which can be enhanced by specific substituents .
Synthesis and Chemical Reactions
The synthesis of quinazolinone derivatives typically involves condensation reactions between carboxylic acids, amines, and 2-aminobenzoic acid or similar precursors . Efficient and environmentally friendly synthesis methods are being developed to improve yields and reduce environmental impact .
Research Findings and Data
While specific data on 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is limited, quinazolinone derivatives generally show a broad spectrum of biological activities. The following table summarizes some key biological activities of quinazolinone derivatives:
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